molecular formula C11H13N B7989435 4'-Methylspiro[cyclopropane-1,3'-indoline]

4'-Methylspiro[cyclopropane-1,3'-indoline]

Cat. No.: B7989435
M. Wt: 159.23 g/mol
InChI Key: QKMZOEYGZMPHTG-UHFFFAOYSA-N
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Description

4’-Methylspiro[cyclopropane-1,3’-indoline] is a spirocyclic compound that features a unique structure where a cyclopropane ring is fused to an indoline moiety. This compound is of significant interest in organic chemistry due to its potential applications in medicinal chemistry and material science. The spirocyclic framework imparts distinct physicochemical properties, making it a valuable scaffold for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methylspiro[cyclopropane-1,3’-indoline] typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the reaction of indoline derivatives with cyclopropane precursors under acidic or basic conditions. For instance, the Fischer indole synthesis can be employed, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of methanesulfonic acid under reflux conditions to yield the desired spirocyclic compound .

Industrial Production Methods: Industrial production of 4’-Methylspiro[cyclopropane-1,3’-indoline] may involve scalable synthetic routes that ensure high yield and purity. Catalytic methods and continuous flow processes are often utilized to achieve efficient production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4’-Methylspiro[cyclopropane-1,3’-indoline] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes to alcohols.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various functionalized spirocyclic compounds, which can be further utilized in synthetic chemistry and drug development .

Scientific Research Applications

4’-Methylspiro[cyclopropane-1,3’-indoline] has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Methylspiro[cyclopropane-1,3’-indoline] involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell cycle regulation .

Comparison with Similar Compounds

Uniqueness: 4’-Methylspiro[cyclopropane-1,3’-indoline] is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties. This uniqueness makes it a valuable scaffold for drug discovery and material science applications .

Properties

IUPAC Name

4-methylspiro[1,2-dihydroindole-3,1'-cyclopropane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-8-3-2-4-9-10(8)11(5-6-11)7-12-9/h2-4,12H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMZOEYGZMPHTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NCC23CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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